2-(difluoromethoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide
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Overview
Description
2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy, oxo, and sulfanyl groups attached to a quinazolinyl benzamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the quinazolinyl core, followed by the introduction of the difluoromethoxy and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfanyl or quinazolinyl derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted quinazolinyl benzamides.
Scientific Research Applications
2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and sulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- Difluoromethyl 2-pyridyl sulfone
- 4-(Difluoromethoxy)anilino-4-oxo-2-butenoic acid
Uniqueness
Compared to similar compounds, 2-(DIFLUOROMETHOXY)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11F2N3O3S |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(difluoromethoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C16H11F2N3O3S/c17-15(18)24-12-8-4-2-6-10(12)13(22)20-21-14(23)9-5-1-3-7-11(9)19-16(21)25/h1-8,15H,(H,19,25)(H,20,22) |
InChI Key |
BKWXEFNGBIOFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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